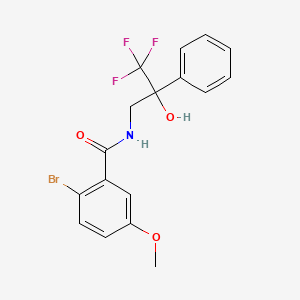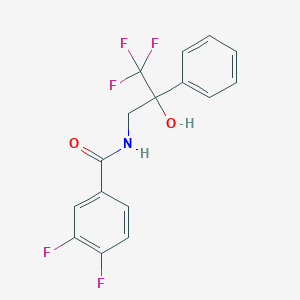
2-bromo-5-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is an organic molecule that contains functional groups such as bromo, methoxy, trifluoro, hydroxy, and phenylpropyl attached to a benzamide core .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through processes like catalytic protodeboronation of pinacol boronic esters .Mécanisme D'action
2-Br-5-OMe-3,3,3-TFPPBA acts as a ligand for proteins by forming a covalent bond between the two molecules. This covalent bond allows the protein to bind to the compound, and can be used to modify the protein's structure and function. Additionally, the compound can act as a catalyst in organic synthesis by facilitating the formation of new bonds between molecules.
Biochemical and Physiological Effects
2-Br-5-OMe-3,3,3-TFPPBA has been studied for its potential effects on biochemical and physiological processes. It has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. Additionally, it has been shown to have an inhibitory effect on the enzyme β-glucosidase, which is responsible for breaking down carbohydrates.
Avantages Et Limitations Des Expériences En Laboratoire
2-Br-5-OMe-3,3,3-TFPPBA has several advantages for use in laboratory experiments. It is easy to synthesize, and can be stored for long periods of time without degradation. Additionally, it is relatively inexpensive, and can be used in a variety of different applications. However, it has some limitations. It is not very soluble in water, and has a low solubility in organic solvents. Additionally, it is sensitive to light and heat, and can be easily degraded by these factors.
Orientations Futures
2-Br-5-OMe-3,3,3-TFPPBA has potential applications in a variety of scientific fields. Future research could focus on its use as a ligand for proteins, as well as its potential to act as a catalyst in organic synthesis. Additionally, further research could focus on its potential effects on biochemical and physiological processes, as well as its potential applications in the synthesis of pharmaceuticals. Additionally, further research could focus on the optimization of its synthesis method, as well as the development of new methods for its synthesis. Finally, further research could focus on the development of new applications for 2-Br-5-OMe-3,3,3-TFPPBA, such as its potential use in drug delivery systems.
Méthodes De Synthèse
2-Br-5-OMe-3,3,3-TFPPBA is synthesized through a three-step process. The first step involves the reaction of 4-bromo-2-methoxyphenol with 3,3,3-trifluoro-2-hydroxy-2-phenylpropionic acid to produce the intermediate 2-bromo-5-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide. The second step involves the reaction of the intermediate with NaOH and NaBH4 in an aqueous solution to produce the desired compound. The third step involves the reaction of the compound with NaHCO3 and Na2CO3 to produce the final product.
Applications De Recherche Scientifique
2-Br-5-OMe-3,3,3-TFPPBA has been studied for its potential applications in scientific research. It has been used as a ligand for proteins, as well as a catalyst in organic synthesis. It has also been used in the synthesis of other small molecules, such as peptides, nucleotides, and amino acids. Additionally, it has been used in the synthesis of pharmaceuticals, such as antibiotics and antifungal agents.
Propriétés
IUPAC Name |
2-bromo-5-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrF3NO3/c1-25-12-7-8-14(18)13(9-12)15(23)22-10-16(24,17(19,20)21)11-5-3-2-4-6-11/h2-9,24H,10H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOFFVFCJHYHQKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCC(C2=CC=CC=C2)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrF3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2H-1,3-benzodioxol-5-yl)-2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B6495060.png)
![N-(2H-1,3-benzodioxol-5-yl)-N'-[2-hydroxy-2-(naphthalen-1-yl)ethyl]ethanediamide](/img/structure/B6495071.png)
![N'-(2,4-dimethoxyphenyl)-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]ethanediamide](/img/structure/B6495078.png)
![2-(8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B6495081.png)
![N'-(3-chloro-4-methoxyphenyl)-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]ethanediamide](/img/structure/B6495085.png)
![methyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B6495095.png)
![methyl 3-[(2,4-dichlorophenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B6495099.png)

![methyl 3-{[4-(propan-2-yl)phenyl]sulfamoyl}thiophene-2-carboxylate](/img/structure/B6495109.png)
![methyl 4-(4-methylphenyl)-3-{[4-(propan-2-yl)phenyl]sulfamoyl}thiophene-2-carboxylate](/img/structure/B6495114.png)

![ethyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B6495127.png)
![ethyl 3-[(2-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B6495134.png)
![2-[2-(3-ethylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B6495139.png)